molecular formula C6H6F4 B162841 3,3,4,4-Tetrafluoro-1,5-hexadiene CAS No. 1763-21-9

3,3,4,4-Tetrafluoro-1,5-hexadiene

Cat. No.: B162841
CAS No.: 1763-21-9
M. Wt: 154.11 g/mol
InChI Key: AKAQZCPDRXZZJS-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoro-1,5-hexadiene is a useful research compound. Its molecular formula is C6H6F4 and its molecular weight is 154.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Cycloaddition Reactions

3,3,4,4-Tetrafluorohexa-1,5-diene has been explored in cycloaddition reactions. It reacts thermally with tetrafluoroethylene and chlorotrifluoroethylene to yield cyclic mono- and di-adducts along with self-dimerization products and a low molecular weight polymer of the diene. This reaction's structures were confirmed using NMR and mass spectral data (Piccardi, Modena, & Santoro, 1971).

2. Unusual Cyclisation Products

Another study discovered that 3,3,4,4-tetrafluorohexa-1,5-diene produces unique cyclisation products when reacting with pentafluoroiodoethane. These products include a four-membered ring structure, which is unusual compared to reactions with other perfluoroalkyl iodides (Piccardi, Modena, & Cavalli, 1971).

3. Formation of 1,3-Dienes

In a nickel-catalyzed process, 3,3,4,4-tetrafluorohexa-1,5-diene participates in the formation of 1,3-dienes. This process, involving tetrafluoroethylene, alkynes, and ethylene, is highly selective and leads to a variety of 1,3-dienes with a 3,3,4,4-tetrafluorobutyl chain (Kawashima, Ohashi, & Ogoshi, 2017).

4. Copolymerization

The compound also reacts with oxygen and nitric oxide in copolymerization reactions. For instance, 1,1,4,4-tetrafluoro-1,3-butadiene, a related compound, forms a polyperoxide with oxygen, which behaves like a typical peroxide and can initiate the polymerization of vinyl monomers (Putnam & Sharkey, 1966).

5. Synthesis of Heterocycles and Cyclopentadienes

Perfluoro-3,4-dimethylhexa-2,4-diene, a similar compound to 3,3,4,4-tetrafluorohexa-1,5-diene, is an effective reactant for forming both heterocycles and cyclopentadienes. It demonstrates the potential of fluoro-dienes in synthesizing complex organic structures (Chambers, Mullins, & Drakesmith, 1991).

Properties

IUPAC Name

3,3,4,4-tetrafluorohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQZCPDRXZZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C=C)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170108
Record name 3,3,4,4-Tetrafluorohexa-1,5-diene
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Molecular Weight

154.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-21-9
Record name 3,3,4,4-Tetrafluoro-1,5-hexadiene
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Record name 3,3,4,4-Tetrafluorohexa-1,5-diene
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Record name 3,3,4,4-Tetrafluorohexa-1,5-diene
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Record name 3,3,4,4-tetrafluorohexa-1,5-diene
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Record name 3,3,4,4-Tetrafluoro-1,5-hexadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the reactivity of 3,3,4,4-Tetrafluorohexa-1,5-diene with Pentafluoroiodoethane unique?

A: While reactions of perfluoroalkyl iodides with hexa-1,5-diene typically yield six-membered ring products, 3,3,4,4-Tetrafluorohexa-1,5-diene reacts with Pentafluoroiodoethane to form unusual four-membered ring structures. This unique cyclization occurs despite the unfavorable entropy change associated with creating highly strained ring systems. [] In addition to these cyclic products, minor amounts of a five-membered ring isomer and an acyclic monoadduct have also been observed. []

Q2: Can 3,3,4,4-Tetrafluorohexa-1,5-diene be used to synthesize other complex molecules?

A: Yes, 3,3,4,4-Tetrafluorohexa-1,5-diene serves as a valuable precursor in organic synthesis. For example, it undergoes ring-opening cross-metathesis (ROCM) with electronically rich alkenes in the presence of Grubbs or Hoveyda-Grubbs 2nd generation catalysts. This reaction yields a variety of non-symmetrical dienes containing a tetrafluoroethylene spacer between the double bonds. [] Further modification of these dienes through regioselective cross-metathesis with styrenes or by butoxylation followed by dihydroxylation and cyclization allows for the synthesis of diverse molecules, including 3,3,4,4-tetrafluorohexopyranose derivatives. []

Q3: How does the reaction of 3,3,4,4-Tetrafluorohexa-1,5-diene with carbon tetrachloride differ from its reactions with other halogenated compounds?

A: The free-radical reaction of 3,3,4,4-Tetrafluorohexa-1,5-diene with carbon tetrachloride results in a mixture of cyclic monoadducts with four-, five-, six-, and seven-membered rings. [] Interestingly, the product distribution is significantly influenced by the presence of metallic salt additives and the choice of solvent. This sensitivity to reaction conditions allows for a degree of control over the product outcome, highlighting the versatility of 3,3,4,4-Tetrafluorohexa-1,5-diene as a synthetic building block. []

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